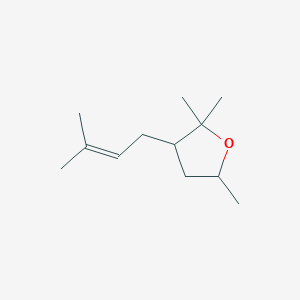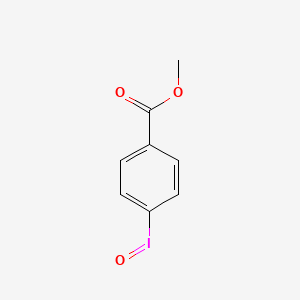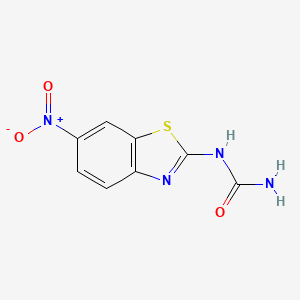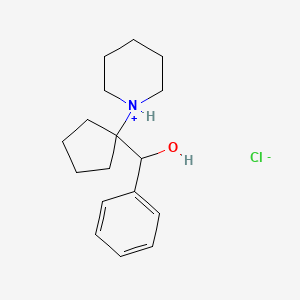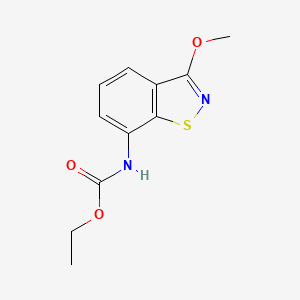![molecular formula C20H22O2 B14324248 1,1'-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene CAS No. 111735-72-9](/img/structure/B14324248.png)
1,1'-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene is a complex organic compound characterized by its unique cyclopropene structure
Preparation Methods
The synthesis of 1,1’-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene typically involves multiple steps, including the formation of the cyclopropene ring and the subsequent attachment of ethoxy and propan-2-yl groups. Common synthetic routes include:
Cyclopropanation Reactions: Utilizing reagents such as diazo compounds and transition metal catalysts to form the cyclopropene ring.
Etherification: Introducing ethoxy and propan-2-yl groups through nucleophilic substitution reactions under controlled conditions.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.
Chemical Reactions Analysis
1,1’-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, altering the compound’s properties and reactivity.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure high selectivity and yield.
Scientific Research Applications
1,1’-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,1’-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules, modulating their activity and function.
Comparison with Similar Compounds
1,1’-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene can be compared to other cyclopropene derivatives and ether-containing compounds:
Cyclopropane Derivatives: Compounds like cyclopropane and cyclopropene share the strained ring structure, but differ in their reactivity and applications.
Ethers: Compounds such as 1-Propanol, 3-ethoxy- and 2-Propanol, 1-methoxy- have similar ether linkages but lack the cyclopropene ring, resulting in different chemical and biological properties.
Properties
CAS No. |
111735-72-9 |
|---|---|
Molecular Formula |
C20H22O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(3-ethoxy-2-phenyl-3-propan-2-yloxycyclopropen-1-yl)benzene |
InChI |
InChI=1S/C20H22O2/c1-4-21-20(22-15(2)3)18(16-11-7-5-8-12-16)19(20)17-13-9-6-10-14-17/h5-15H,4H2,1-3H3 |
InChI Key |
YRPWWUJNUJUEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


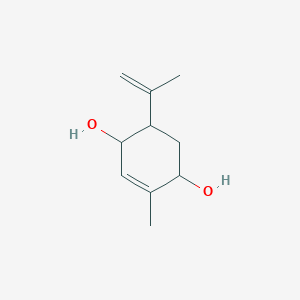


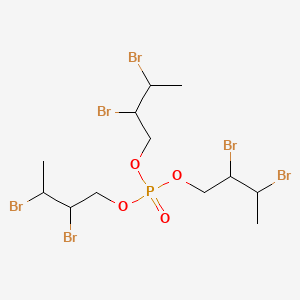
![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)
